molecular formula C24H24O5 B2954940 methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate CAS No. 405916-77-0

methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate

Cat. No.: B2954940
CAS No.: 405916-77-0
M. Wt: 392.451
InChI Key: GNGMKZQEHYSMKR-UHFFFAOYSA-N
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Description

Methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is an organic compound known for its diverse applications in various scientific fields. This complex molecule features a benzo[c]chromen structure, making it a point of interest in pharmacological and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate typically involves multi-step organic reactions. A common approach includes:

  • The condensation of a suitable aromatic aldehyde with malononitrile to form a benzopyran intermediate.

  • Subsequent reactions may include acylation and esterification using catalysts such as p-toluenesulfonic acid or anhydrous aluminum chloride.

  • The reaction conditions often require controlled temperatures and solvents like toluene or methanol to ensure high yield and purity.

Industrial Production Methods

Industrial production scales up these reactions using batch reactors or continuous flow systems. Key considerations include:

  • Efficient heat transfer

  • Solvent recycling

  • Use of industrial-grade reagents to minimize costs while maintaining purity

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate undergoes various chemical reactions, including:

  • Oxidation: : Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate.

  • Reduction: : Formation of alcohol derivatives with reducing agents such as lithium aluminum hydride.

  • Substitution: : Halogenation, alkylation, or nitration using halogens, alkyl halides, or nitrating agents, respectively.

Common Reagents and Conditions

Typical reagents include:

  • Potassium permanganate: for oxidation.

  • Lithium aluminum hydride: for reduction.

  • Concentrated sulfuric acid: or hydrochloric acid for substitution reactions.

Major Products

Products formed from these reactions often feature modifications at the ethyl or benzopyran moieties, yielding derivatives used in further synthetic applications.

Scientific Research Applications

Methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate is widely studied for:

  • Chemical Synthesis: : An intermediate in the production of complex organic molecules.

  • Biology: : A potential probe in studying cellular pathways and receptor interactions.

  • Medicine: : Investigated for its therapeutic potential in anti-inflammatory, anti-cancer, and anti-microbial agents.

  • Industry: : Used in material science for developing novel polymers and coatings.

Mechanism of Action

The mechanism of action for methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate involves:

  • Molecular Targets: : Interaction with specific enzymes or receptors, inhibiting or modulating their activity.

  • Pathways Involved: : Pathways like oxidative stress response, apoptosis, and metabolic regulation are often impacted, depending on the biological context.

Comparison with Similar Compounds

Compared to compounds with similar structures:

  • Structural Uniqueness: : The presence of a benzo[c]chromen nucleus with ester functionalities differentiates it from simpler benzopyran derivatives.

  • Similar Compounds: : Similar compounds include derivatives like:

    • 6H-benzo[c]chromen-4-one

    • 2-ethyl-7,8,9,10-tetrahydrobenzo[c]chromene

    • Methyl 4-hydroxybenzoate These compounds offer varying reactivity and biological activities, making methyl 4-{[(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate particularly versatile in research and applications.

Properties

IUPAC Name

methyl 4-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxymethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c1-3-16-12-20-18-6-4-5-7-19(18)24(26)29-22(20)13-21(16)28-14-15-8-10-17(11-9-15)23(25)27-2/h8-13H,3-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNGMKZQEHYSMKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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